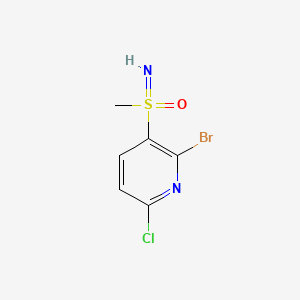![molecular formula C8H8F3N3O B13542191 4-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13542191.png)
4-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazin-1-one is a heterocyclic compound that contains a pyridazinone core structure with a trifluoromethyl group attached. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable scaffold for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazin-1-one typically involves the formation of the pyridazinone ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors, such as hydrazine derivatives, with dicarbonyl compounds under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to achieve efficient production. The use of catalysts and specific reaction conditions can further enhance the efficiency and selectivity of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the trifluoromethyl group .
Applications De Recherche Scientifique
4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazin-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone Derivatives: Compounds like 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine and 4-(trifluoromethyl)-1,2,3-triazolo[1,5-a]quinoxaline share structural similarities with 4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazin-1-one.
Uniqueness
The uniqueness of 4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazin-1-one lies in its specific combination of the pyridazinone core and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability, reactivity, and biological activity set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H8F3N3O |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
4-(trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)6-5-3-12-2-1-4(5)7(15)14-13-6/h12H,1-3H2,(H,14,15) |
Clé InChI |
MUDSGPHDHYZXGM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C(=O)NN=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


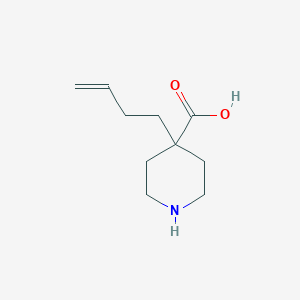
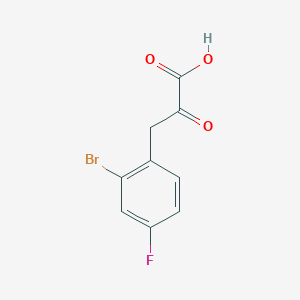

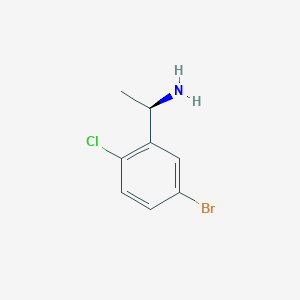

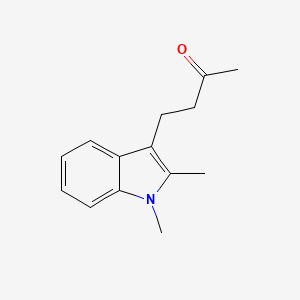
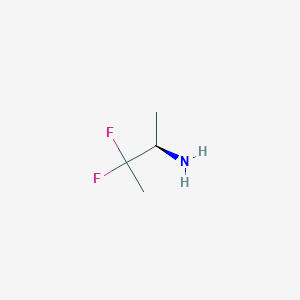
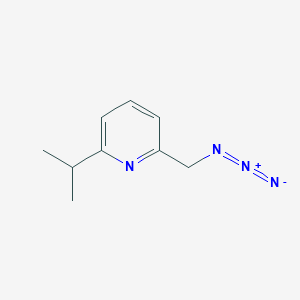
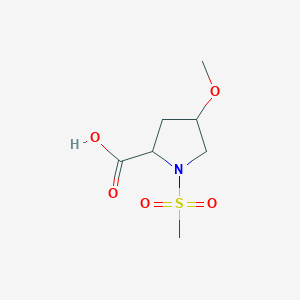
![1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13542166.png)
![2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid](/img/structure/B13542174.png)


